[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea, commonly known as nitrofurazone (CAS 59-87-0), is a broad-spectrum nitrofuran antimicrobial characterized by its neutral molecular charge and specific metabolic degradation into semicarbazide (SEM). In industrial and research procurement, it is primarily sourced either as an active pharmaceutical ingredient (API) for topical formulations or as a critical analytical reference standard for food safety monitoring. Unlike urinary-specific nitrofurans, nitrofurazone exhibits very slight water solubility (<0.1 g/100 mL at 19 °C) and is extensively tissue-bound, making it highly specific for localized surface applications and tissue-residue calibration assays [1].
Substituting nitrofurazone with closely related nitrofurans like nitrofurantoin or furazolidone fundamentally compromises both analytical and therapeutic workflows. In food safety testing, nitrofurans do not share metabolic pathways; nitrofurazone degrades into SEM, whereas furazolidone yields 3-amino-2-oxazolidinone (AOZ), making them analytically non-interchangeable for regulatory compliance [1]. Furthermore, in formulation development, nitrofurazone's neutral molecular charge dictates its tissue retention and topical efficacy, whereas anionic analogs like nitrofurantoin are rapidly cleared through renal excretion, rendering them unsuitable for burn wound or surface infection models [2].
In regulatory food safety testing, nitrofurazone is utilized as the parent reference for its tissue-bound metabolite, semicarbazide (SEM). LC-MS/MS validation studies in fortified egg matrices demonstrate that nitrofurazone yields an average recovery of 85.3% (±3.8%) with an established limit of detection (LOD) of 3.2 µg/kg [1]. This metabolic profile is entirely distinct from furazolidone, which metabolizes to AOZ (LOD 1.6 µg/kg) [1].
| Evidence Dimension | Metabolite marker and LC-MS/MS LOD |
| Target Compound Data | Nitrofurazone (Metabolizes to SEM; LOD 3.2 µg/kg) |
| Comparator Or Baseline | Furazolidone (Metabolizes to AOZ; LOD 1.6 µg/kg) |
| Quantified Difference | Complete divergence in metabolic byproduct and distinct LOD thresholds. |
| Conditions | LC-MS/MS analysis in fortified egg matrices. |
Procurement of exact nitrofurazone standards is mandatory for calibrating SEM-specific regulatory assays, as generic nitrofuran substitution will fail to detect the correct tissue-bound residues.
For topical formulation development, nitrofurazone demonstrates significant in vitro advantages over traditional benchmark treatments like silver sulfadiazine. In comparative agar dilution assays against methicillin-resistant Staphylococcus aureus (MRSA), nitrofurazone achieved an MIC50 of 19 mg/L [1]. In contrast, silver sulfadiazine required a substantially higher concentration to achieve the same inhibitory effect, recording an MIC50 of 85 mg/L [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC50) against MRSA |
| Target Compound Data | Nitrofurazone (19 mg/L) |
| Comparator Or Baseline | Silver sulfadiazine (85 mg/L) |
| Quantified Difference | Nitrofurazone is >4-fold more potent in vitro against MRSA. |
| Conditions | Agar dilution method with an inoculum of 5.0 x 10^5 cfu in Iso-Sensitest agar. |
Formulation scientists targeting drug-resistant surface infections should prioritize nitrofurazone over silver sulfadiazine due to its superior baseline potency against MRSA.
The structural differences among nitrofurans drastically alter their physicochemical properties and subsequent biological distribution. Nitrofurazone is a relatively neutral molecule, which facilitates its extensive tissue binding and metabolism rather than direct excretion [1]. Conversely, nitrofurantoin is anionic, causing it to be excreted largely unchanged in the urine [1].
| Evidence Dimension | Molecular charge and excretion pathway |
| Target Compound Data | Nitrofurazone (Neutral; extensively tissue-bound and metabolized) |
| Comparator Or Baseline | Nitrofurantoin (Anionic; excreted largely unchanged in urine) |
| Quantified Difference | Fundamental shift from tissue-bound metabolism to rapid renal clearance. |
| Conditions | Pharmacokinetic disposition studies in biological models. |
Buyers developing localized tissue therapies or studying tissue-bound residues cannot substitute nitrofurantoin, as its anionic nature prevents the tissue retention characteristic of nitrofurazone.
When developing advanced electrocatalytic sensors, nitrofurazone demonstrates a distinct electrochemical detection profile compared to other nitrofurans. In systems utilizing hierarchical 3D iron diselenide electrocatalysts, the limit of detection (LOD) for nitrofurazone was established at 0.530 µM, which is more sensitive than the LODs for furazolidone (0.583 µM) and nitrofurantoin (0.838 µM) under identical conditions [1].
| Evidence Dimension | Electrochemical Limit of Detection (LOD) |
| Target Compound Data | Nitrofurazone (0.530 µM) |
| Comparator Or Baseline | Nitrofurantoin (0.838 µM) and Furazolidone (0.583 µM) |
| Quantified Difference | Nitrofurazone is detectable at concentrations ~36% lower than nitrofurantoin. |
| Conditions | Electrochemical detection using hierarchical 3D snowflake-like iron diselenide electrocatalysts. |
For researchers validating new electrochemical sensor materials, nitrofurazone provides a highly sensitive baseline target that cannot be accurately modeled by substituting nitrofurantoin.
Nitrofurazone is used as an indispensable analytical reference standard for LC-MS/MS workflows detecting the SEM metabolite in poultry, eggs, and aquaculture products, where furazolidone or nitrofurantoin standards are analytically useless due to their divergent metabolic pathways [1].
Nitrofurazone is selected as an active pharmaceutical ingredient (API) in advanced wound care and burn dressings targeting MRSA, leveraging its >4-fold higher in vitro potency compared to the traditional silver sulfadiazine benchmark [2].
Nitrofurazone is employed as a precise calibration material in the development of voltammetric and electrocatalytic environmental sensors, requiring its specific detection profile and high sensitivity (LOD 0.530 µM) to ensure accurate environmental monitoring [3].
Acute Toxic;Irritant